2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the class of N-substituted acetamides featuring a 1H-imidazole core substituted with a 2-methoxyphenylmethyl group at the N1 position and a sulfanyl bridge connecting the imidazole to the acetamide moiety.
- Imidazole alkylation: Substitution of the imidazole nitrogen with a benzyl group (e.g., 2-methoxyphenylmethyl) under basic or nucleophilic conditions .
- Sulfanyl bridge formation: Thiolation reactions (e.g., using CS₂/KOH or LiH) to introduce the sulfanyl linker .
- Amide coupling: Activation of carboxylic acid intermediates (e.g., via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt)) to form the acetamide bond .
The trifluoromethyl group on the phenyl ring is critical for metabolic stability and target binding, as seen in structurally related kinase inhibitors .
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-28-17-8-3-2-5-14(17)12-26-10-9-24-19(26)29-13-18(27)25-16-7-4-6-15(11-16)20(21,22)23/h2-11H,12-13H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUSUCKQUREGKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=CN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
TCMDC-124737, also known as 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, has been identified to primarily target the essential malarial kinase PfCLK3. PfCLK3 is a validated drug target in the fight against malaria. The compound also shows activity against Plasmodium falciparum stage V gametocytes, which are responsible for the transmission of malaria.
Mode of Action
The compound interacts with its primary target, PfCLK3, through a covalent inhibition mechanism. The co-crystal structure of PfCLK3 with TCMDC-124737 has been solved, facilitating the rational design of covalent inhibitors. This interaction results in the inhibition of PfCLK3, disrupting the normal functioning of the parasite.
Biochemical Pathways
The inhibition of PfCLK3 affects the parasite’s protein translation process. This disruption in protein synthesis can lead to the death of the parasite, thereby preventing the spread of the disease. The exact biochemical pathways affected by TCMDC-124737 and their downstream effects are still under investigation.
Biochemical Analysis
Biochemical Properties
It has been suggested that TCMDC-124737 may interact with certain enzymes and proteins.
Cellular Effects
The effects of TCMDC-124737 on various types of cells and cellular processes are still being explored. Preliminary studies suggest that TCMDC-124737 may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural features, physicochemical properties, and research findings of the target compound with analogous derivatives:
Key Structural and Functional Insights :
Imidazole vs. Benzimidazole analogs (e.g., ) exhibit stronger π-π interactions due to their fused aromatic system, which may improve binding affinity but reduce solubility.
Substituent Effects: 2-Methoxyphenylmethyl (Target) vs. 4-Chlorophenyl (): The methoxy group in the target compound enhances solubility compared to the electron-withdrawing chlorine in , but the latter may improve target affinity via halogen bonding. Trifluoromethylphenyl (Target and ): The CF₃ group in both compounds increases metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ).
Biological Activity Trends: Compounds with thiazole/isoxazole acetamide substituents (e.g., ) show moderate antimicrobial activity, likely due to H-bonding with bacterial enzymes.
Synthetic Challenges :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
